molecular formula C7H9NO2 B12981898 4-Methoxy-5-methylpyridin-2(1H)-one

4-Methoxy-5-methylpyridin-2(1H)-one

Cat. No.: B12981898
M. Wt: 139.15 g/mol
InChI Key: DRERAFXHHAIUSW-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 5 of its heterocyclic ring. Pyridinones are lactam structures with a ketone group at position 2, conferring unique electronic properties and reactivity.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-methoxy-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-4-8-7(9)3-6(5)10-2/h3-4H,1-2H3,(H,8,9)

InChI Key

DRERAFXHHAIUSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxypyridine and methylating agents.

    Methylation: The 4-methoxypyridine undergoes methylation at the 5-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the desired 4-Methoxy-5-methylpyridin-2(1H)-one.

Industrial Production Methods

Industrial production of 4-Methoxy-5-methylpyridin-2(1H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of N-oxides

    Reduction: Formation of reduced pyridine derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

4-Methoxy-5-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

4-Methoxy-5-methylpyridin-2(1H)-one
  • Molecular Weight: 139.15 g/mol (C₇H₉NO₂).
  • Substituents : Electron-donating groups (4-OCH₃, 5-CH₃) enhance ring stability and moderate solubility in polar solvents.
  • Applications : Investigated for enzyme inhibition (e.g., kinase or SIRT1 targets) due to its planar structure .
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one (CAS 1526505-67-8)
  • Molecular Weight : 196.25 g/mol.
  • Substituents: Amino (-NH₂) and 4-hydroxybutyl groups increase polarity and solubility.
  • Applications: Pharmaceutical intermediate; amino group facilitates covalent binding in prodrugs .
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one (CAS 1091599-75-5)
  • Molecular Weight : 222.47 g/mol.
  • Substituents : Halogens (Br, Cl) introduce electron-withdrawing effects, reducing solubility but enhancing electrophilic reactivity.
  • Applications : Antimicrobial or agrochemical precursor due to halogenated aromatic systems .
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (Compound 73)
  • Substituents: Biphenyl and phenylamino groups increase lipophilicity.
  • Applications: Mechanoreceptor modulation for treating mechanical allodynia; synthesized via Suzuki coupling .

Table 1: Key Properties of Pyridinone Analogues

Compound Name Molecular Weight (g/mol) Substituent Effects Key Applications
4-Methoxy-5-methylpyridin-2(1H)-one 139.15 Electron-donating, moderate solubility Enzyme inhibition
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one 196.25 Polar, high solubility Pharmaceutical intermediate
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one 222.47 Electron-withdrawing, low solubility Antimicrobial precursor
Compound 73 ~350 (estimated) Lipophilic Pain therapy

Biological Activity

4-Methoxy-5-methylpyridin-2(1H)-one, also known as (4-Methoxy-5-methylpyridin-2-yl)methanol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-5-methylpyridin-2(1H)-one includes a pyridine ring substituted with a methoxy group and a methyl group. Its molecular formula is C_8H_9NO_2, and it has a molar mass of approximately 165.16 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of 4-Methoxy-5-methylpyridin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand for various receptors and enzymes, modulating their activity and leading to diverse biological effects. The precise molecular targets depend on the context of use and the specific biological pathways involved.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Methoxy-5-methylpyridin-2(1H)-one. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • MCF-7 Cells : The compound has been shown to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity.
  • Tumor Models : In vivo studies using tumor-bearing mice revealed that treatment with 4-Methoxy-5-methylpyridin-2(1H)-one resulted in reduced tumor growth compared to controls .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro evaluations have indicated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Research indicates that 4-Methoxy-5-methylpyridin-2(1H)-one may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of 4-Methoxy-5-methylpyridin-2(1H)-one:

StudyBiological ActivityFindings
AnticancerInduced apoptosis in MCF-7 cells; reduced tumor growth in mice models
AntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption
NeuroprotectiveReduced oxidative stress in neuronal cells; potential therapeutic implications

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